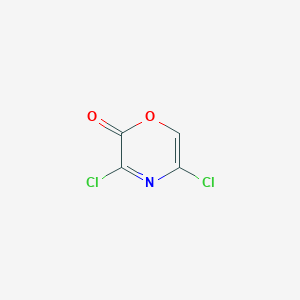
(1-Benzyl-3-(cyclopropylamino)piperidin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Benzyl-3-(cyclopropylamino)piperidin-4-yl)methanol is a piperidine derivative. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities and applications . This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-3-(cyclopropylamino)piperidin-4-yl)methanol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors followed by functional group modifications.
Industrial Production Methods
Industrial production of piperidine derivatives often involves scalable and cost-effective methods. These methods may include catalytic hydrogenation, cyclization, and amination reactions. The choice of catalysts, solvents, and reaction conditions is crucial to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-3-(cyclopropylamino)piperidin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: Reduction reactions can modify the functional groups, such as reducing a ketone to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group in this compound can yield a ketone or aldehyde derivative .
Scientific Research Applications
(1-Benzyl-3-(cyclopropylamino)piperidin-4-yl)methanol has various applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological processes involving piperidine derivatives.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1-Benzyl-3-(cyclopropylamino)piperidin-4-yl)methanol involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The benzyl and cyclopropylamino groups contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as:
- (1-Benzylpiperidin-4-yl)methanol
- (3-(Cyclopropylamino)piperidin-4-yl)methanol
- (1-Benzyl-3-(cyclopropylamino)piperidin-4-yl)ethanol
Uniqueness
(1-Benzyl-3-(cyclopropylamino)piperidin-4-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzyl and cyclopropylamino groups enhances its potential interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H24N2O |
|---|---|
Molecular Weight |
260.37 g/mol |
IUPAC Name |
[1-benzyl-3-(cyclopropylamino)piperidin-4-yl]methanol |
InChI |
InChI=1S/C16H24N2O/c19-12-14-8-9-18(10-13-4-2-1-3-5-13)11-16(14)17-15-6-7-15/h1-5,14-17,19H,6-12H2 |
InChI Key |
DAASUWOMLIGTQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2CN(CCC2CO)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




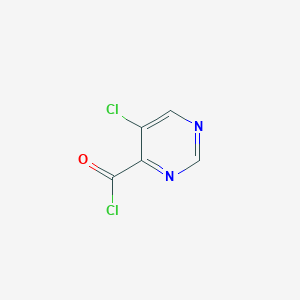
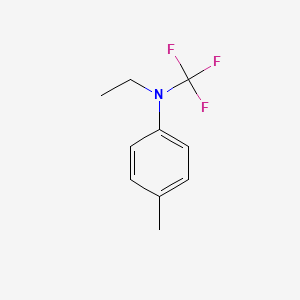
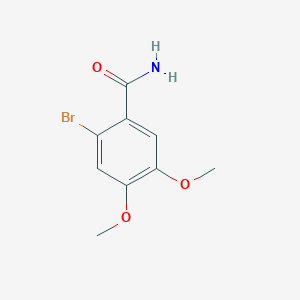
![3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B13964579.png)

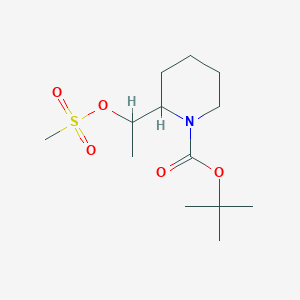
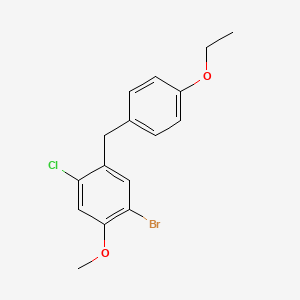
![7-(5-(1,5-dichloropentan-3-yl)-1-methyl-1H-benzo[d]imidazol-2-yl)-N-hydroxyheptanamide](/img/structure/B13964610.png)

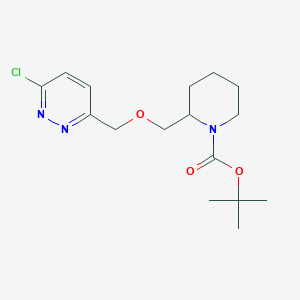
![Methyl 4-{[2-(methoxycarbonyl)phenyl]thio}-3-nitrobenzoate](/img/structure/B13964634.png)
